![molecular formula C14H13NS B280482 2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole is a heterocyclic compound that has been the subject of scientific research in recent years due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for use as a building block in the synthesis of new materials and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole has not been fully elucidated. However, studies have shown that this molecule has the potential to interact with various biological targets, including enzymes and receptors. This makes it a promising candidate for use as a pharmacological agent.
Biochemical and physiological effects:
Studies have shown that this compound has the potential to exhibit various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties. Additionally, this molecule has been shown to exhibit cytotoxic activity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole in lab experiments is its unique structure, which makes it a promising candidate for use as a building block in the synthesis of new materials. Additionally, this molecule has the potential to interact with various biological targets, making it a promising candidate for use as a pharmacological agent.
One of the limitations of using this molecule in lab experiments is its relatively complex synthesis method. Additionally, the mechanism of action of this molecule is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole. One area of research could focus on the development of new materials using this molecule as a building block. Another area of research could focus on the development of new pharmacological agents based on the structure of this molecule. Additionally, further studies could be conducted to elucidate the mechanism of action of this molecule and to better understand its potential applications.
Synthesemethoden
The synthesis of 2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole can be achieved through a variety of methods. One common method involves the condensation of 2,3-dimethyl-1,4-phenylenediamine and 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new materials. The unique structure of this molecule makes it a promising candidate for use as a building block in the synthesis of new materials with desirable properties.
Eigenschaften
Molekularformel |
C14H13NS |
---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
2,3-dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H13NS/c1-10-11(2)16-14-8-13(9-15(10)14)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI-Schlüssel |
BCBNOWVYBBSKRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=CC(=CN12)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(SC2=CC(=CN12)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.